molecular formula C7H12N2 B154414 1,2,4,5-Tetramethylimidazole CAS No. 1739-83-9

1,2,4,5-Tetramethylimidazole

Cat. No.: B154414
CAS No.: 1739-83-9
M. Wt: 124.18 g/mol
InChI Key: WLUJHMKCLOIRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Imidazole (B134444) Heterocyclic Chemistry

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically and industrially important molecules. cymitquimica.comresearchgate.net The strategic placement of four methyl groups on the imidazole ring in 1,2,4,5-tetramethylimidazole significantly influences its chemical behavior. cymitquimica.com These methyl groups enhance the compound's electron-donating properties and its lipophilicity, or ability to dissolve in fats, oils, and non-polar solvents. cymitquimica.com

The substitution pattern of imidazoles plays a crucial role in their chemical reactivity and potential applications. researchgate.net For instance, the presence and position of electron-donating or electron-withdrawing groups can dramatically alter a molecule's properties. researchgate.net In the case of this compound, the four methyl groups collectively increase the electron density of the imidazole ring, making it a stronger base and a more effective ligand for metal ions. cymitquimica.com This enhanced basicity and ligand capability are central to its utility in various chemical transformations.

Academic Significance and Research Trajectories

The academic interest in this compound stems from its diverse and expanding applications in several key areas of chemical research.

One of the most prominent research trajectories involves its use as a precursor to N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net NHCs are a class of persistent carbenes that have revolutionized organometallic chemistry and catalysis. scripps.edu The deprotonation of the corresponding imidazolium (B1220033) salt of this compound yields a highly stable and strongly electron-donating NHC. researchgate.netscripps.edu These NHCs form robust bonds with a wide range of transition metals, leading to the development of highly active and selective catalysts for a variety of organic reactions. researchgate.netscripps.edu

Furthermore, this compound has been investigated for its role in polymer chemistry. It has been utilized in the synthesis of polymers and has shown chemical stability in the presence of primary amines. biosynth.com Its application extends to the formation of anion exchange blend membranes for use in Vanadium Redox Flow Batteries, where it provides the anion exchange sites. mdpi.com

Recent studies have also explored the potential of polyalkylated imidazoles, including this compound, in CO2 capture technologies. researchgate.netresearchgate.net The electron-rich nature of these compounds enhances their ability to interact with and absorb CO2. researchgate.net Blends of imidazoles with amines are being investigated to optimize both the absorption capacity and the rate of CO2 capture. researchgate.netntnu.no

The synthesis of this compound itself has been a subject of study, with methods involving the catalytic alkylation of less substituted imidazoles. google.com For example, one patented method describes the vapor-phase reaction of 2,4-dimethylimidazole (B189465) with methanol (B129727) over an alumina (B75360) catalyst. google.com

The structural and electronic properties of this compound have been characterized using various spectroscopic and analytical techniques.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1739-83-9
Molecular Formula C7H12N2
Molecular Weight 124.19 g/mol
Appearance White to pale yellow crystalline powder
Solubility Soluble in methanol

This table contains data sourced from multiple references. biosynth.comspectrumchemical.comfishersci.com

Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR Provides information on the hydrogen environments in the molecule.
¹³C NMR Reveals the carbon framework of the compound.
Infrared (IR) Spectroscopy Shows characteristic vibrations of the chemical bonds present.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.

This table is a summary of available spectroscopic data. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetramethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-5-6(2)9(4)7(3)8-5/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUJHMKCLOIRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169679
Record name 1,2,4,5-Tetramethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1739-83-9
Record name 1,2,4,5-Tetramethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1739-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetramethyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5-Tetramethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetramethyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4,5-Tetramethylimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUL2LRH8MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies

Historical and Early Preparative Routes

Early methods for the synthesis of polysubstituted imidazoles, including 1,2,4,5-tetramethylimidazole, were often characterized by significant limitations. One reported synthesis involved the reaction of methylamine, diacetyl, and acetaldehyde-ammonia in an ethanol (B145695) solution. google.com

Limitations of Previous Synthetic Approaches

The aforementioned early synthesis of this compound was deemed unsatisfactory due to the high cost of diacetyl and the very poor yield obtained from the reaction. google.com Another example of a challenging synthesis was the preparation of 2,4,5-trimethyl imidazole (B134444) from acetic acid and 2,3-diaminobutane over a platinum catalyst. The commercial unavailability of 2,3-diaminobutane and the unknown conversion rates and product yields made this route impractical. google.com These limitations spurred the development of more efficient and practical synthetic pathways.

Catalytic Alkylation and Isomerization Pathways

A significant advancement in the synthesis of this compound came with the development of catalytic processes involving alkylation and isomerization of less substituted imidazole derivatives. google.com

Vapor Phase Alkylation of 2,4-Dimethylimidazole (B189465) with Alcohols

One key strategy involves the vapor phase alkylation of 2,4-dimethylimidazole with an alcohol, such as methanol (B129727), over a solid dehydration catalyst like alumina (B75360) at temperatures between 700 to 800°F. This reaction yields an isomeric mixture of 1,2,4- and 1,2,5-trimethyl imidazole. google.com The 2,4-dimethylimidazole starting material can be synthesized in good yields from the reaction of propylene (B89431) diamine and acetic acid. google.com

Isomerization of Trimethylimidazole Derivatives Over Solid Catalysts

The mixture of 1,2,4- and 1,2,5-trimethyl imidazole, obtained from the alkylation step, can then be subjected to isomerization. This process is carried out in the vapor phase at a higher temperature range of 900 to 1000°F over a solid isomerization catalyst. google.com Effective catalysts for this step are acidic solids, including alumina and silica-alumina, which are commonly used in catalytic cracking. google.com This isomerization step is crucial for converting the trimethylimidazole isomers into 2,4,5-trimethyl imidazole. google.com

Isomerization Process Parameters
Starting Material Isomeric mixture of 1,2,4- and 1,2,5-trimethyl imidazole
Catalyst Solid isomerization catalysts (e.g., alumina, silica-alumina)
Temperature 900 - 1000°F
Phase Vapor Phase
Product 2,4,5-Trimethyl imidazole

Sequential Realkylation for this compound Formation

The final step in this sequential process is the realkylation of the newly formed 2,4,5-trimethyl imidazole. This is achieved by reacting it with a molecular excess of methanol in the vapor phase at 700 to 800°F, again using a solid dehydration catalyst like alumina. This final alkylation step yields the desired product, this compound. google.com

Metalation and Subsequent Alkylation Approaches

While the catalytic vapor phase route provides a viable pathway, other synthetic strategies have also been explored. One such approach involves the metalation of an appropriately substituted imidazole followed by alkylation. For instance, the synthesis of pentamethylimidazolium iodide has been achieved by dissolving this compound in methanol, cooling the solution, and then adding an excess of iodomethane. caltech.edu This demonstrates the reactivity of the nitrogen atom in this compound towards alkylating agents.

Reaction of 2,4,5-Trimethylimidazole with Alkali Metals in Liquid Ammonia (B1221849)

A primary and effective method for the synthesis of this compound involves the reaction of 2,4,5-trimethylimidazole with an alkali metal, such as sodium, in a liquid ammonia solvent. This initial step is a classic acid-base reaction where the N-H proton of the imidazole ring, which is weakly acidic, is deprotonated.

Solutions of alkali metals in liquid ammonia are known to contain solvated electrons, which are powerful reducing agents and give the solution a characteristic deep blue color. In this reaction, the alkali metal donates an electron to form a sodium cation (Na⁺) and a solvated electron. The N-H bond of 2,4,5-trimethylimidazole is sufficiently acidic to be deprotonated by the base present in the metal-ammonia solution, leading to the formation of the sodium salt of 2,4,5-trimethylimidazolide. This process, known as metalation, is crucial as it generates a highly nucleophilic imidazolide (B1226674) anion, which is poised for subsequent reaction. Current time information in Bangalore, IN.thalesnano.com The use of liquid ammonia as a solvent is advantageous due to its low boiling point, which simplifies its removal from the reaction mixture upon completion, and its ability to dissolve both the alkali metal and the imidazole substrate.

Table 1: Metalation of 2,4,5-Trimethylimidazole

Reactant Reagent Solvent Intermediate Product

Electrophilic Quaternization for N-Substitution

Following the successful deprotonation and formation of the 2,4,5-trimethylimidazolide anion, the synthesis proceeds via an electrophilic quaternization step to achieve the final N-substitution. Current time information in Bangalore, IN.researchgate.net This involves the introduction of an electrophilic methyl source, typically methyl iodide (CH₃I).

Table 2: Electrophilic Quaternization of Imidazolide Anion

Reactant Electrophile Product Byproduct

Optimization of Synthetic Protocols and Yield Studies

The optimization of synthetic protocols for N-alkylation of imidazoles is a subject of significant research, aiming to maximize product yield and purity while minimizing reaction times and the use of hazardous reagents. For the synthesis of this compound via the alkali metal/liquid ammonia method, several parameters are critical for optimization.

Key factors include the precise stoichiometric control of the alkali metal and the alkylating agent (methyl iodide). An excess of the base can lead to side reactions, while an insufficient amount results in incomplete deprotonation and lower conversion. The reaction temperature must be carefully maintained at or below the boiling point of liquid ammonia (-33 °C) to prevent solvent loss and ensure reaction stability.

While specific, detailed yield studies for the synthesis of this compound are not extensively documented in readily available literature, related N-alkylation reactions of imidazoles report high efficiencies. For instance, the synthesis of the analogous 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride has been achieved with yields as high as 80%. nih.govacs.org General studies on the N-alkylation of imidazoles using alternative methods, such as flow chemistry with zeolite catalysts, have demonstrated the potential for achieving near-quantitative conversion under optimized conditions of temperature, pressure, and flow rate. thalesnano.comthalesnano.com These findings suggest that the described protocol, when carefully controlled, is an efficient route to the target compound.

Table 3: Parameters for Optimization of this compound Synthesis

Parameter Consideration Impact on Reaction
Stoichiometry Molar ratios of imidazole, alkali metal, and alkylating agent. Affects conversion rate, yield, and potential side-product formation.
Temperature Maintained at or below -33 °C. Ensures solvent retention and controls reaction rate.
Reaction Time Duration of deprotonation and alkylation steps. Incomplete reactions if too short; potential for side-products if too long.

| Purity of Reagents | Anhydrous conditions are crucial. | Water can quench the alkali metal and the imidazolide anion, reducing yield. |

Reaction Mechanisms and Chemical Transformations

N-Alkylation Reactivity and Steric Hindrance Effects

The presence of methyl groups at positions 1, 2, 4, and 5 creates a sterically congested environment around the nucleophilic nitrogen atom, which has profound effects on its N-alkylation reactions.

1,2,4,5-Tetramethylimidazole undergoes N-alkylation to form imidazolium (B1220033) salts. For instance, it can be alkylated with reagents like methyl iodide or methyl chloride to produce the corresponding 1,2,3,4,5-pentamethylimidazolium salts. asme.orgsci-hub.se These reactions are fundamental for synthesizing various ionic liquids and precursors for N-heterocyclic carbenes. asme.org The synthesis of 1,2,3,4,5-pentamethyl-1H-imidazol-3-ium iodide is achieved by reacting this compound with methyl iodide in acetonitrile (B52724) under reflux conditions. sci-hub.se

The general reaction for the formation of an imidazolium salt from this compound is depicted below:

This compound + Alkyl Halide → 1,2,3,4,5-Pentaalkylimidazolium Halide

This process is a standard method for preparing a variety of imidazolium salts, which are noted for their potential applications as ionic liquids due to properties like thermal stability and negligible vapor pressure. asme.org

The rate of N-alkylation of imidazoles is inversely proportional to the degree of substitution on the imidazole (B134444) ring. reading.ac.uk The four methyl groups in this compound create significant steric hindrance around the nucleophilic nitrogen, slowing down the rate of bimolecular reactions like N-alkylation. reading.ac.ukresearchgate.net

Studies comparing the reaction rates of various imidazoles with α,ω-dichloroalkanes have shown the following trend in reactivity: 1-methylimidazole (B24206) > 1,2-dimethylimidazole (B154445) > this compound > 1-methyl-2-phenylimidazole reading.ac.uk

This trend clearly demonstrates that increasing steric bulk on the imidazole nucleus leads to a decrease in reaction rates. reading.ac.uk The methyl groups adjacent to the nitrogen atom in this compound physically obstruct the approach of the electrophile, thus increasing the activation energy of the reaction. reading.ac.uk Even under ultrahigh pressure conditions, which generally accelerate such reactions, the N-alkylation of more sterically hindered imidazoles like this compound proceeds more slowly than their less substituted counterparts. reading.ac.uk

The steric hindrance in this compound presents significant challenges for selective N-functionalization, particularly with less reactive alkylating agents like vinyl bromide. researchgate.net Attempts to synthesize 1,2,4,5-tetramethyl-3-vinyl imidazolium bromide by reacting this compound with vinyl bromide have proven difficult under standard conditions, such as refluxing in acetonitrile or in the presence of a base like potassium carbonate. researchgate.net

Several factors contribute to this challenge:

Steric Shielding: The methyl groups at positions 2 and 5 effectively shield the nitrogen atom, hindering the approach of the vinyl bromide. researchgate.net

Reversibility of N-alkylation: The N-alkylation reaction can be reversible, and under reflux conditions, the equilibrium may not favor product formation. researchgate.net

These difficulties highlight the reduced nucleophilicity of the nitrogen atom in the crowded steric environment of the tetramethylated imidazole ring. researchgate.net

To overcome the challenges associated with the alkylation of sterically hindered imidazoles like this compound, alternative synthetic strategies have been proposed. researchgate.net

For the difficult N-vinylation reaction, the following approaches have been suggested:

Radical Reactions: A radical-based reaction mechanism could provide an alternative pathway to the desired product, bypassing the sterically hindered nucleophilic attack. researchgate.net

Change in Reaction Conditions: Instead of refluxing, performing the reaction at room temperature for an extended period with a more reactive allylating reagent might be more successful. researchgate.net

Reversing the Order of Functionalization: A revised synthetic strategy could involve introducing the vinyl group to a less substituted imidazole precursor first, followed by methylation as the final step. This approach is considered more likely to succeed because the methylation step would involve a smaller and more reactive electrophile (methyl cation) which is less affected by steric hindrance. researchgate.net

ChallengeProposed StrategyRationale
Steric hindrance in N-vinylationRadical reactionBypasses the difficult nucleophilic substitution pathway. researchgate.net
Reversible N-alkylationLower reaction temperatureAvoids conditions that may favor the reverse reaction. researchgate.net
Low reactivity of vinyl bromideReverse order of synthesisIntroduce the bulkier group first on a less hindered imidazole. researchgate.net

Basicity and Nucleophilicity in Organic Reactions

Basicity and nucleophilicity are related but distinct properties that are crucial to understanding the reactivity of this compound. Basicity refers to the ability of a molecule to donate an electron pair to a proton, a thermodynamic concept often measured by pKa. masterorganicchemistry.com Nucleophilicity, on the other hand, is a kinetic measure of how readily a molecule donates an electron pair to an electrophilic center, typically a carbon atom. masterorganicchemistry.comochemtutor.com

For imidazoles, nucleophilicity is generally less pronounced than their basicity might suggest. researchgate.net The methyl groups in this compound increase its basicity due to their electron-donating inductive effect. However, these same groups create significant steric hindrance, which can diminish its nucleophilicity, especially in reactions with bulky electrophiles. reading.ac.ukresearchgate.net The nitrogen atom is shielded by the adjacent methyl groups, making it a weaker nucleophile than less substituted imidazoles. researchgate.net This is consistent with the observation that reactions involving nucleophilic attack by this compound are often slow. reading.ac.uk

Intermolecular and Intramolecular Reaction Dynamics

The principles of intermolecular and intramolecular reactions are relevant to the chemistry of this compound, particularly in the context of forming larger structures or cyclic compounds. Intermolecular reactions occur between two separate molecules, such as the N-alkylation of one molecule of this compound by a molecule of an alkyl halide. nih.govmasterorganicchemistry.com Intramolecular reactions, in contrast, occur within a single molecule, leading to the formation of a ring. masterorganicchemistry.com

While specific examples of intramolecular reactions involving a pre-functionalized this compound are not extensively detailed in the provided context, the principles apply. For instance, if this compound were part of a larger molecule containing both a nucleophilic imidazole nitrogen and an electrophilic group, an intramolecular cyclization could potentially occur. masterorganicchemistry.com The feasibility of such a reaction would depend on factors like the length and flexibility of the chain connecting the nucleophile and electrophile, with the formation of 5- and 6-membered rings being generally favored. masterorganicchemistry.com

In the context of polymerization, the reactivity of this compound can be utilized in intermolecular step-growth polymerization processes. rsc.org For example, it has been used as a quaternizing agent in the synthesis of anion exchange membranes. rsc.orgmdpi.com

Coordination Chemistry and Ligand Design Principles

Ligand Properties and Metal Coordination Modes

The coordination behavior of 1,2,4,5-tetramethylimidazole is dictated by the electronic and steric characteristics of its molecular structure.

Donor Atom Characteristics and Coordination Affinity

This compound is an N-heterocyclic compound that typically functions as a pure sigma-donor ligand through the lone pair of electrons on its sp²-hybridized imine nitrogen atom (the N3 position). wikipedia.org The presence of four electron-donating methyl groups on the imidazole (B134444) ring significantly influences its electronic properties compared to the unsubstituted imidazole. These groups increase the electron density at the coordinating nitrogen atom, thereby enhancing its basicity and potential coordination affinity. The pKa of the conjugate acid of this compound is approximately 8.95-9.2, which is considerably higher than that of unsubstituted imidazole (pKa ≈ 7.0), indicating a stronger basic character. ntnu.no

The affinity of this ligand for a metal center is a balance of electronic and steric factors. For metal ions in higher oxidation states, such as Fe(III), the stability of the complex generally increases with the basicity of the ligand, suggesting that the enhanced electron-donating ability of this compound would lead to strong coordination. nih.gov Conversely, for more electron-rich metal centers like Fe(II), π-backbonding capabilities can become significant, favoring ligands that can accept electron density. nih.gov

Steric hindrance from the methyl groups, particularly at the adjacent 2- and 5-positions, can also play a crucial role. While initial steric bulk, such as a single methyl group at the 2-position, is known to significantly impact the affinity for a sixth ligand in some systems, further substitution as seen in tetramethylimidazole may only cause modest additional effects. illinois.edu In the case of Zn(II) complexes, steric factors can be more influential than electronic factors in determining the final coordination geometry. researchgate.net The presence of the four methyl groups also increases the lipophilicity of the compound, affecting its solubility and interaction with different chemical environments. cymitquimica.com

Table 1: Comparison of Basicity for Imidazole and its Methylated Derivative

Compound pKa of Conjugate Acid Donor Type Key Feature Affecting Basicity
Imidazole ~7.0 wikipedia.org σ-donor Parent heterocyclic structure
This compound ~8.95 - 9.2 ntnu.no σ-donor Four electron-donating methyl groups

Synthesis and Spectroscopic Characterization of Metal Complexes

This compound has been successfully incorporated as a ligand in a variety of metal complexes, which have been characterized using standard spectroscopic techniques.

Coordination with Transition Metals (e.g., Copper, Nickel, Cobalt)

This compound has been utilized as a ligand in the synthesis of complexes with various transition metals, including copper, nickel, and cobalt. alfa-chemical.com The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent. The resulting complexes can be characterized by techniques such as infrared (IR) and UV-visible (UV-Vis) spectroscopy.

In IR spectra, the coordination of the imidazole ligand to a metal center is expected to cause shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching modes. For cobalt(II) complexes with related imidazole derivatives, characteristic bands for the Co-N bond are observed in the far-IR region. mdpi.com

The electronic spectra (UV-Vis) of these complexes provide information about the geometry of the metal center. For instance, cobalt(II) complexes with imidazole ligands have been observed to adopt various geometries, including distorted trigonal bipyramidal, distorted square pyramidal, and octahedral, each with distinct d-d transition bands. mdpi.com Similarly, copper(II) complexes with substituted imidazoles are known to form distorted octahedral geometries due to the Jahn-Teller effect. researchgate.net

Comparative Studies with N-Heterocyclic Carbenes (NHCs) as Ligands

A direct comparison can be made between this compound, which coordinates as a neutral N-donor ligand, and its isomer, 1,3,4,5-tetramethylimidazol-2-ylidene, which is an N-heterocyclic carbene (NHC) that binds through its C2 carbon atom. jmelville.science This comparison highlights fundamental differences in donor strength and bonding.

Studies have shown that NHCs are significantly stronger electron donors than their corresponding imidazole analogues. acs.org This increased donor capability is evident in the IR spectra of metal carbonyl complexes. When an imidazole ligand in a manganese(I) carbonyl complex was converted to its corresponding NHC ligand, the C-O stretching frequencies (ν(CO)) decreased by an average of 10 cm⁻¹, indicating that the stronger donation from the NHC ligand increased the electron density on the metal, leading to greater π-backbonding to the CO ligands. acs.org

Structural differences are also pronounced. Upon coordination as an NHC, the N-C-N angle within the imidazole ring decreases significantly compared to the angle in the imidazolium (B1220033) salt precursor. acs.org This geometric change reflects the different hybridization and bonding at the C2 carbon when it acts as a carbene ligand. While both are formally two-electron donors, the imidazole is a classic Lewis base (L-type ligand), whereas the NHC is a Fischer- or Schrock-type carbene (C-type ligand), forming a very strong metal-carbon bond. wikipedia.orgwikipedia.org This fundamental difference in bonding leads to the greater stability and distinct reactivity of metal-NHC complexes.

Role as a Non-Coordinating Base in Organometallic Systems

Due to its enhanced basicity (pKa ≈ 9.2) and steric bulk, this compound can also function as a non-coordinating or weakly coordinating base in organometallic systems. Its role in such cases is to facilitate a reaction, such as deprotonation, without strongly binding to the metal center itself.

For example, this compound has been successfully used as a base to promote the conversion of an oxoiron(IV) complex into a dimeric species with an [O=Fe(IV)–O–Fe(IV)=O] core. nih.gov The amount of base required for the conversion is dependent on its basicity, with larger quantities needed for weaker bases. nih.gov

However, its utility is system-dependent. In a study involving a bis(pentalene)dititanium complex, this compound was found to be ineffective at promoting a desired intramolecular C-H activation (cyclometallation), a reaction that was successful with pyridine. uoa.gr This demonstrates that while it is a relatively strong base, its steric profile or coordination tendency, even if weak, can render it unsuitable for certain catalytic or stoichiometric transformations.

Structural Elucidation of Metal-1,2,4,5-Tetramethylimidazole Complexes

X-ray crystallography is the definitive method for determining the precise structure of metal complexes. While a structure for a simple mononuclear complex of this compound was not found, data from closely related derivatives provide significant insight into the expected coordination geometries, bond lengths, and angles.

For example, this compound (Im) has been used as a ligand to create a site-differentiated [Fe₄S₄] cubane (B1203433) cluster, K[Fe₄S₄(DmpS)₃(Im)], confirming its ability to coordinate to complex metal-sulfur frameworks.

Structural data from complexes of highly similar ligands are informative. A cobalt(II) complex with a pyridyl-substituted tetramethylimidazole radical ligand, [Co(im4-py)₂(PNB)₂], shows a four-coordinate tetrahedral geometry where the Co-N(imidazole) bond length is 2.031 Å. researchgate.netresearchgate.net In a copper(I) complex with the closely related 1,3,4,5-tetramethylimidazole-2-thione ligand, which coordinates through the sulfur atom, the copper center adopts a distorted trigonal planar geometry. nih.goviucr.org Furthermore, the structure of dibromotetrakis(4-methylimidazole)copper(II) reveals a distorted octahedron with Cu-N bond lengths around 2.0 Å. researchgate.net

These examples suggest that complexes of this compound with first-row transition metals are likely to feature M-N bond lengths of approximately 2.0-2.1 Å and adopt common coordination geometries such as tetrahedral for Co(II) and octahedral for Cu(II).

Table 2: Selected Structural Data for Metal Complexes with Tetramethylimidazole Derivatives

Complex Metal Ion Coordination Geometry M-Ligand Bond Length (Å) Ligand
[Co(im4-py)₂(PNB)₂] researchgate.netresearchgate.net Co(II) Tetrahedral Co-N = 2.031 2-(4'-pyridyl)-4,4,5,5-tetramethylimidazole-1-oxyl
[CuCl(C₇H₁₂N₂S)₂] nih.goviucr.org Cu(I) Trigonal Planar Cu-S = 2.227, 2.266 1,3,4,5-tetramethyl-1H-imidazole-2(3H)-thione
[CuBr₂(C₄H₆N₂)₄] researchgate.net Cu(II) Distorted Octahedral Cu-N ≈ 2.0 4-Methylimidazole

Catalytic Applications and Mechanistic Insights

Catalysis in Organic Synthesis

1,2,4,5-Tetramethylimidazole has demonstrated utility as a catalyst in various organic transformations. Its applications range from facilitating the formation of complex polymers to acting as a crucial component in the synthesis of pharmaceutical intermediates. alfa-chemical.com The presence of electron-donating methyl groups enhances the nucleophilicity of the non-N-substituted nitrogen atom, making it an effective base and ligand in catalytic cycles.

Application in Polymerization Reactions

The compound has been identified as a catalyst in the synthesis of various polymers. alfa-chemical.combiosynth.com It has been shown to be effective in free radical polymerization processes, where it can act as a matrix polymer due to its ability to react with a variety of functional groups. biosynth.com

A notable application of this compound is in the preparation of anion exchange membranes (AEMs). For instance, in the fabrication of Sustainion® membranes, a copolymer of styrene (B11656) and vinyl benzyl (B1604629) chloride is functionalized with this compound. frontiersin.org In this process, the imidazole (B134444) compound is grafted onto the polymer backbone, often with the addition of a crosslinker like divinylbenzene (B73037) to enhance membrane strength. frontiersin.org The resulting imidazolium-functionalized polymer serves as the ion-conducting phase in these membranes, which are utilized in electrochemical devices such as CO2 electrolyzers and alkaline water electrolyzers. frontiersin.org

The table below summarizes the role of this compound in a specific polymerization application.

Polymer ApplicationPrecursor PolymerRole of this compoundResulting ProductReference
Anion Exchange Membrane (AEM)Copolymer of styrene and vinyl benzyl chlorideFunctionalizing agentImidazolium-functionalized polymer (Sustainion®) frontiersin.org

Catalytic Role in Pharmaceutical Synthesis

While detailed research findings are specific, this compound is recognized for its role as a catalyst in the synthesis of drugs. alfa-chemical.com Its basicity and coordinating ability allow it to facilitate various bond-forming reactions that are fundamental to the construction of complex pharmaceutical molecules. It is often used as a versatile intermediate in the preparation of more complex pharmaceutical compounds.

Polyurethane Catalysis and Comparative Activity Profiles

This compound exhibits high catalytic activity in the production of polyurethanes, which are formed through the reaction of diisocyanates and polyols. google.com The compound acts as a tertiary amine catalyst, promoting the reaction between the isocyanate groups and the hydroxyl groups of the polyol.

Its effectiveness is highlighted in patent literature, which describes its use in the formation of both flexible polyurethane foams and polyurethane prepolymers. google.comgoogle.com.nagoogle.com.mxgoogle.com The catalytic activity of polysubstituted imidazoles, including the tetramethyl derivative, is noted to be particularly pronounced. google.com In the production of flexible polyurethane foams, it can be used to achieve high air flow properties and improved moldability, especially when using highly reactive polyols. google.com

Design and Performance of Co-catalyst Systems

This compound can be employed not only as a sole catalyst but also as a component in sophisticated co-catalyst systems, where it works in synergy with other catalytic species to enhance reaction rates and selectivities.

In polyurethane synthesis, it can be combined with other tertiary amines or with organometallic catalysts, such as organotin compounds like stannous octoate and dibutyltin (B87310) dilaurate. google.comgoogle.com.nagoogle.com.mx This combination can be particularly advantageous in controlling the curing process and the final properties of the polyurethane material. For instance, a catalyst solution for producing a polyurethane foam was prepared by dissolving 1,2,4,5-tetramethyl imidazole in water with an organosilicone surfactant, which was then blended with a triol containing stannous octoate. google.com

A significant application of this compound in a co-catalyst system is in the rhodium-catalyzed reductive hydroformylation of unsaturated substrates. Research has shown that a rhodium/1,2,4,5-tetramethylimidazole system is highly effective for the conversion of linseed oil into polyols, achieving a high yield of alcohols. researchgate.netresearchgate.netresearchgate.netresearchgate.net This catalytic system demonstrates the potential for producing valuable bio-based polyols for applications in lubricants, surfactants, and polymers. researchgate.netresearchgate.netresearchgate.net

The table below presents an example of a co-catalyst system featuring this compound.

ReactionMetal CatalystCo-catalystSubstrateProductKey FindingReference
Reductive HydroformylationRhodium precursorThis compound Linseed OilPolyols (Alcohols)Achieved the highest alcohol yield (72%) among tested nitrogen compounds. researchgate.netresearchgate.net

Structure-Activity Relationships in Catalytic Processes

The catalytic performance of this compound is intrinsically linked to its molecular structure. The four methyl groups on the imidazole ring exert significant electronic and steric effects that define its activity.

The electron-donating nature of the methyl groups increases the electron density on the imidazole ring, enhancing the basicity (pKa = 9.20) of the compound. google.comntnu.no This high basicity is a key factor in its catalytic activity, particularly in reactions where it functions as a proton acceptor or a base catalyst. For example, in the rhodium-catalyzed reductive hydroformylation, the pKa of the nitrogen ligand, such as this compound, was found to have a strong influence on the reaction kinetics. researchgate.netresearchgate.netresearchgate.net However, a very high ligand-to-metal ratio can be detrimental, as the strong basicity can lead to the deprotonation of the active rhodium hydride species, forming dormant, inactive species. researchgate.netresearchgate.net

In the context of CO2 capture, which shares mechanistic principles with certain catalytic reactions involving CO2, the pKa of the imidazole influences the thermodynamics of the reaction. This compound is expected to exhibit a high CO2 loading capacity but with an increased heat of reaction compared to less substituted imidazoles. google.com

Furthermore, the steric hindrance provided by the four methyl groups can influence the selectivity of catalytic reactions by controlling the access of substrates to the active catalytic site. The specific substitution pattern of this compound, with methyl groups flanking the nitrogen atoms, modulates its coordination to metal centers and its interaction with other molecules in the reaction medium. cymitquimica.com This interplay between electronic and steric effects is crucial for the design of efficient catalytic systems based on this imidazole derivative.

Advanced Materials Science Applications

Polymeric Membrane Materials

1,2,4,5-tetramethylimidazole plays a crucial role as a quaternizing agent in the synthesis of anion exchange membranes (AEMs), which are essential separators in electrochemical devices like vanadium redox flow batteries (VRFBs).

Novel Anion Exchange Blend Membranes (AEBMs) have been developed utilizing this compound. These membranes are typically three-component polymer blends designed to achieve a balance of mechanical strength, chemical stability, and ionic conductivity.

The composition of these advanced AEBMs generally includes:

A matrix polymer : Polybenzimidazole (PBI) polymers, such as non-fluorinated PBI-OO or partially fluorinated F6-PBI, are used to provide high mechanical and thermal stability to the membrane.

An anion-exchange precursor : Bromomethylated poly(2,6-dimethyl-1,4-phenylene oxide) (Br-PPO) serves as the backbone polymer which, after reaction with this compound, will contain the anion exchange groups.

An ionic cross-linker : A sulfonated polymer, such as sulfonated polyether sulfone, is incorporated to form ionic cross-links with the cationic groups generated on the PPO polymer. This interaction between the sulfonate anions and the imidazolium (B1220033) cations enhances the chemical stability of the membrane.

By blending these components, researchers have created AEBMs with significantly enhanced chemical and mechanical properties compared to simpler two-component systems. The systematic variation of the polymer compositions allows for the optimization of the membranes for specific applications.

The generation of anion exchange sites within the membrane is achieved through a quaternization reaction. In this process, the bromomethyl groups (-CH₂Br) on the Br-PPO polymer are reacted with this compound (TMIm). This reaction forms 1,2,4,5-tetramethylimidazolium cations, which are positively charged groups covalently attached to the polymer backbone. These cationic sites are the fixed charge groups that facilitate the transport of anions through the membrane. The associated mobile anions (counterions), such as chloride, are products of the quaternization reaction. This method is also employed in other polymer systems, such as reacting this compound with poly(4-vinylbenzyl chloride-co-styrene) to create imidazolium-substituted cationic polymers.

The performance of AEBMs containing this compound has been extensively evaluated in Vanadium Redox Flow Batteries (VRFBs), which are promising for large-scale energy storage. AEMs are advantageous in VRFBs because the positively charged fixed groups can effectively block the crossover of positively charged vanadium ions via the Donnan exclusion effect, which reduces self-discharge and improves battery efficiency.

Studies have shown that these three-component AEBMs exhibit comparable or even better energy efficiencies than commercial membranes like Nafion (a cation exchange membrane) and FAP 450 (an anion exchange membrane). One particular blend membrane demonstrated no capacity decay over 550 charge-discharge cycles at a current density of 40 mA/cm², indicating superior performance and stability. Another synthesized AEBM showed excellent coulombic efficiency and capacity retention for over 300 cycles at the same current density. These membranes display improved resistance to vanadium ion crossover, as confirmed by open circuit voltage and capacity fade tests.

Interactive Table: Performance of AEBMs with this compound in VRFBs

Performance MetricFindingSource
Energy Efficiency Comparable or better than commercial Nafion and FAP 450 membranes.,
Coulombic Efficiency Superior coulombic efficiency demonstrated.,
Capacity Retention No capacity decay observed during a 550-cycle test for one blend.,
Capacity Retention High capacity retention over 300 cycles for another optimized blend.,
Vanadium Crossover Displayed improved vanadium ion crossover resistance.,

Several strategies are employed to ensure the long-term stability of these AEBMs in the harsh chemical environment of a VRFB.

Mechanically Stabilizing Matrix : The use of polybenzimidazole (PBI) polymers as a matrix material is a key strategy for enhancing mechanical properties, owing to the inherent high mechanical and thermal stabilities of PBIs. In some cases, covalent cross-linking can occur between the PBI and the bromomethylated polymer, further improving mechanical stability.

Ionic Cross-linking : The incorporation of a sulfonated polymer creates ionic cross-links. The negatively charged sulfonate groups on one polymer chain form strong ionic bonds with the positively charged 1,2,4,5-tetramethylimidazolium cations on another chain. This has been shown to significantly enhance the chemical stability of the blend membranes.

Fluorination : The use of partially fluorinated polymers, such as F6-PBI, as the matrix component can increase the chemical stability of the blend membrane during the charge/discharge cycles in a VRFB.

Reinforcement : To further improve mechanical robustness, membranes can be cast onto physical supports like glass fibers.

Formulation in Coatings and Specialized Material Composites

Beyond membrane applications, this compound is used in the formulation of specialized material composites, such as epoxy resin systems for prepregs. In this context, it likely functions as a curing agent or a catalyst for the epoxy resin polymerization. Its role would be to initiate or accelerate the cross-linking reactions between epoxy prepolymers, leading to the formation of a rigid, thermoset polymer network. This is a common application for imidazole (B134444) derivatives in the composites industry, where they are valued for their ability to control curing kinetics and influence the final properties of the composite material.

Computational Chemistry and Theoretical Characterization

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 1,2,4,5-tetramethylimidazole involves the use of computational methods to represent its three-dimensional structure and calculate its electronic properties. These models are fundamental to understanding its behavior at a molecular level.

Researchers have employed various computational techniques to study substituted imidazoles. For instance, in studies of related imidazole (B134444) complexes, simplified structural models are often used to make the calculations computationally feasible while still capturing the essential electronic features. nih.gov Electronic structure calculations, such as the determination of molecular orbitals, are crucial. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate regions of electron-donating and electron-accepting capabilities, respectively. For example, in a study on 2-methylimidazole's interaction with alcohols, HOMO and LUMO plots were used to visualize electron density and predict reactivity. researchgate.net

In a study involving a complex derived from this compound, theoretical calculations were performed to predict hyperfine interactions, which are dependent on the electronic spin density at specific nuclei. rsc.org These calculations provide a deep probe into the electronic environment of the molecule.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a valuable tool for studying imidazole-based systems, offering a balance between accuracy and computational cost. nih.gov DFT is applied to decipher electronic driving forces, predict reactive sites, and understand intermolecular interactions like hydrogen bonding and van der Waals forces. mdpi.com

Specific applications of DFT to systems involving substituted imidazoles include:

Investigating Reactivity: DFT has been used to study the effective reactivity between 2-methylimidazole (B133640) and alcohols by analyzing the HOMO-LUMO energy gap. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Geometric Properties: DFT calculations are employed to investigate and confirm the geometric properties of molecules. nih.gov

Reaction Mechanisms: In the study of complex chemical processes, such as CO2 capture, DFT calculations have been used to determine adsorption energies, providing insights into the efficiency of adsorbents. researchgate.net

Predicting Reaction Outcomes: DFT-derived properties, like atomic charges, can be used to train machine learning models to predict reaction yields and regioselectivity with significant accuracy. mdpi.com

Prediction of Chemical Reactivity and Interaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity of this compound and the mechanisms through which it interacts with other chemical species.

The reactivity of imidazole derivatives is influenced by factors such as steric hindrance. For example, the rate of reaction for various imidazoles with α,ω-dichloroalkanes was found to decrease as steric hindrance around the imidazole nucleus increased. The observed order of reactivity was: 1-methylimidazole (B24206) > 1,2-dimethylimidazole (B154445) > this compound > 1-methyl-2-phenyl imidazole. reading.ac.uk This highlights the significant role that the four methyl groups on this compound play in modulating its nucleophilicity.

Experimental observations sometimes confirm computational predictions. In one study, this compound was found to be an ineffective base for promoting a specific cyclometallation reaction, unlike the less sterically hindered pyridine. rsc.org This experimental result aligns with the principle that the bulky methyl groups can impede the molecule's ability to act as a base or nucleophile.

The interaction of molecules with their environment can also be modeled. For instance, the interaction energy of organic structure-directing agents (OSDAs), including derivatives of tetramethylimidazole, within zeolite cavities has been calculated to understand their role in zeolite synthesis. csic.es

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap implies that less energy is required to excite an electron to a higher energy state, making the molecule more reactive. researchgate.net

Table 1: Reactivity Order of Imidazoles based on Steric Hindrance

CompoundRelative Reaction RateReference
1-MethylimidazoleHighest reading.ac.uk
1,2-DimethylimidazoleHigh reading.ac.uk
This compoundLower reading.ac.uk
1-Methyl-2-phenyl imidazoleLowest reading.ac.uk

Analysis of Thermodynamic and Kinetic Parameters (e.g., Activation Barriers, Reaction Rates)

Computational chemistry allows for the calculation of important thermodynamic and kinetic parameters that govern chemical reactions.

Kinetic Parameters: The rates of chemical reactions involving substituted imidazoles have been analyzed. In the synthesis of bis(imidazolium) salts, reactions involving more sterically congested imidazoles like this compound were found to be slower than those with less substituted imidazoles. reading.ac.uk The reaction proceeds in a consecutive sequence, and applying ultra-high pressure (UHP) was found to enhance the rate of the second step more than the first, suggesting that the activation barrier for the second alkylation is more sensitive to pressure. reading.ac.uk

Thermodynamic Parameters: Thermodynamic properties such as density and viscosity for binary mixtures of this compound with water have been experimentally measured and modeled over a range of temperatures. researchgate.netacs.org These models, such as the nonrandom two-liquid (NRTL) model, help in parameterizing the data for engineering applications. acs.org For aqueous solutions of this compound, the absolute average relative deviation (AARD) for viscosity data using the NRTL model was 5%, while for density correlations, the AARD was 0.1%. researchgate.netacs.org

The thermal stability and degradation behavior of this compound have been investigated, showing high thermal stability in aqueous solutions. ntnu.no The activation energy (Ea) for the thermal decomposition of related imidazolium (B1220033) salts has been determined using thermogravimetric analysis (TGA), providing crucial data for assessing their operational lifetime at elevated temperatures. asme.org

Table 2: Modeled Physical Property Deviations for this compound in Aqueous Solution

PropertyModelAbsolute Average Relative Deviation (AARD)Reference
ViscosityNRTL5% researchgate.net, acs.org
DensityCorrelation0.1% researchgate.net, acs.org

Spectroscopic Characterization Methodologies

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For 1,2,4,5-tetramethylimidazole, with the molecular formula C₇H₁₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen.

Theoretical Elemental Composition of C₇H₁₂N₂

Element Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon (C)12.011784.07767.68
Hydrogen (H)1.0081212.0969.74
Nitrogen (N)14.007228.01422.56
Total 124.187 100.00

Experimental data from elemental analysis is used to confirm the purity and empirical formula of a synthesized sample. For instance, in a study where this compound was reacted to form its chloride salt (1,2,4,5-TeMImCl), elemental analysis was performed on the product. The experimental values obtained were compared with the calculated values to verify the composition of the salt. rsc.org

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov It is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. nih.gov

For this compound, DSC can be used to determine its melting point and to study its thermal stability. Research has utilized DSC to determine the melting points of derivatives of this compound. For example, the melting point of 1,2,4,5-tetramethylimidazolium chloride (1,2,4,5-TeMImCl) was determined to be 221 °C. rsc.org Such measurements are crucial for understanding the physical properties and the applicable temperature range of the compound and its derivatives. The DSC thermogram provides a graphical representation of the heat flow versus temperature, where endothermic events like melting appear as peaks. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its chemical bonds.

The key functional groups in this compound are the C-H bonds of the methyl groups, the C=N and C=C bonds within the imidazole (B134444) ring, and the C-N bonds. The vibrational analysis of the IR spectrum allows for the identification of these groups.

Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H (in methyl groups)Stretching2900-3000
C=N (in imidazole ring)Stretching1600-1650
C=C (in imidazole ring)Stretching1500-1600
C-NStretching1000-1350

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. biosynth.com The wavelength of maximum absorbance (λmax) can provide information about the electronic structure of a molecule, particularly the presence of conjugated π systems. libretexts.org For organic molecules, absorptions in the 200-400 nm range typically involve n → π* and π → π* transitions. libretexts.org

While this compound has been mentioned as being characterized by UV/Vis spectroscopy in various research contexts, specific data regarding its molar absorptivity (ε) and λmax in different solvents are not extensively detailed in readily available literature. researchgate.netavantorsciences.com In a study on new aromatic imines, it was noted that with increasing concentrations of the imine, a hypochromic effect was observed, and the absorption spectra could be modified through formulation with other polymers. nih.gov

The UV-Vis spectrum of a molecule is influenced by its concentration and the solvent used. The Beer-Lambert law describes the linear relationship between absorbance and concentration, which is crucial for quantitative analysis. biosynth.com

Table 1: General UV-Vis Absorption Characteristics of Imidazoles

ChromophoreTransitionApproximate λmax (nm)
Imidazole Ringπ → π~210
C=Nn → π~280

Note: These are approximate values and can shift based on substitution and solvent.

Advanced Spectroscopic Techniques

In specific research contexts, advanced spectroscopic techniques such as Mössbauer and Electron Paramagnetic Resonance (EPR) spectroscopy have been employed in studies involving this compound, primarily to characterize metal complexes where the imidazole derivative acts as a ligand or a base.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, most commonly ⁵⁷Fe. uni-mainz.de It can provide detailed information about the oxidation state, spin state, and coordination geometry of iron in a complex. nih.govtenmak.gov.tr

In a notable study, this compound was used as a base to generate a novel diiron(IV) complex, [O=FeIV–O–FeIV=O], which serves as a model for intermediate Q in methane (B114726) monooxygenase. nih.gov The addition of this compound was crucial in forming the conjugate base of the precursor complex. The resulting diiron(IV) species were then extensively characterized using Mössbauer spectroscopy. The spectra revealed the presence of two distinct iron environments, providing insights into the electronic structure and magnetic coupling between the iron centers. nih.gov

Table 2: Illustrative Mössbauer Parameters for an Iron Complex Formed Using this compound

SpeciesIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)
Diiron(IV) complex-0.02 to 0.140.82 to 1.17

Source: Spectroscopic and Theoretical Investigation of a Complex with a [O=FeIV–O–FeIV=O] Core Related to Methane Monooxygenase Intermediate Q. nih.gov These parameters are for the diiron complex and not this compound itself.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy, also known as Electron Spin Resonance (ESR), is a technique for studying chemical species that have one or more unpaired electrons. libretexts.org It is particularly useful for characterizing paramagnetic metal complexes and organic radicals.

In the same study of the diiron(IV) complex, parallel mode EPR spectroscopy was used in conjunction with Mössbauer spectroscopy to characterize the magnetic properties of the system. nih.gov The EPR data helped to establish the spin states of the individual iron centers and the nature of their magnetic coupling. While this compound itself is not paramagnetic, its role as a base was essential for the formation of the EPR-active diiron species.

While direct EPR studies on this compound are not common, related imidazole-containing compounds, such as imidazolineoxy-N-oxides, have been used as spin traps in EPR studies to detect short-lived radicals like nitric oxide. researchgate.net

Environmental Applications: Carbon Dioxide Capture

Absorption Properties in Aqueous and Non-Aqueous Solutions

Aqueous solutions of polyalkylated imidazoles, including 1,2,4,5-Tetramethylimidazole, have garnered interest as potential solvents for CO2 capture. This is due to their characteristically high oxidative stability and low vapor pressures when compared to more traditional amine-based solvents. Research has indicated a positive correlation between the pKa of polyalkylated imidazoles and their CO2 absorption capacity. Specifically, increasing the pKa value to around 9 through alkylation has been shown to significantly enhance the CO2 absorption capacity.

In aqueous solutions, the CO2 absorption capacity of imidazoles, including this compound, has been studied in blends with various amine promoters. The absorption capacity of the imidazole (B134444) generally increases in the order of 2-Methylimidazole (B133640) ≈ 2-Ethyl-4-methylimidazole < this compound < 2,4,5-Trimethylimidazole for each promoter tested. The choice of promoter also influences the absorption capacity, with the effectiveness increasing in the order of Diethanolamine (DEA) < Monoethanolamine (MEA) < Piperazine (PZ) < (3-methylamino)propylamine (MAPA).

While detailed studies on this compound in purely non-aqueous solutions are less common in the provided context, the investigation of amine-imidazole blends provides insight into its behavior in mixed solvent systems. The use of non-aqueous solvents, such as ethanol (B145695), with amines has been explored to overcome the high energy penalty associated with the regeneration of aqueous amine solutions.

Thermophysical Property Changes upon CO2 Absorption (e.g., Viscosity, Density)

The thermophysical properties of aqueous imidazole solutions, such as viscosity and density, are crucial parameters for their application in CO2 capture systems. Experimental measurements have been conducted for binary mixtures of this compound and water.

A key observation is that the viscosity of aqueous imidazole solutions increases when they are charged with CO2. This change in viscosity is an important consideration for the design and operation of absorption and desorption columns, as it can affect mass transfer rates and pumping energy requirements. The parameterization of viscosity data for aqueous this compound solutions has been performed using the nonrandom two-liquid (NRTL) model, showing an absolute average relative deviation (AARD) of 5%. For density, correlations have been developed that represent the experimental data for aqueous imidazole solutions with a high degree of accuracy, showing an AARD of 0.1% for all four tested imidazoles, including this compound.

Biological and Pharmacological Research Perspectives

General Biological Activities Associated with Imidazole (B134444) Frameworks

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules. psu.eduontosight.aiontosight.ai This framework is present in essential biomolecules such as the amino acid histidine, histamine, and purines, which form the building blocks of DNA. ontosight.aiaacrjournals.orgarchive.org The unique chemical properties of the imidazole nucleus, including its ability to act as both a proton donor and acceptor and to coordinate with metal ions, contribute to its diverse pharmacological profiles. ontosight.aiarchive.org

Derivatives of imidazole have been extensively investigated and are known to exhibit a wide spectrum of biological activities. psu.edu These include:

Antimicrobial Activity: Imidazole-based compounds are prominent in the development of antibacterial and antifungal agents. For instance, certain derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, by interfering with cellular processes like DNA replication and cell wall synthesis.

Anticancer Activity: The imidazole scaffold is a key component in many compounds investigated for their potential as anticancer agents. psu.edu These derivatives can exert their effects by inhibiting enzymes crucial for cancer cell proliferation and modulating cellular signaling pathways.

Anti-inflammatory Activity: A number of imidazole derivatives have been synthesized and evaluated for their anti-inflammatory properties. psu.edu

Antiviral and Antiparasitic Activity: The therapeutic potential of imidazole derivatives extends to antiviral and antiparasitic applications. psu.edu

The versatility of the imidazole core allows for extensive chemical modifications, enabling the synthesis of large libraries of compounds with optimized biological activities and pharmacokinetic properties. aacrjournals.org This has made the imidazole framework a "privileged structure" in medicinal chemistry, continually inspiring the search for new therapeutic agents.

Research on Structurally Related Tetramethylimidazole Derivatives with Documented Biological Activity

While research specifically on the biological activity of 1,2,4,5-tetramethylimidazole is part of a broader toxicological and industrial context, several structurally related tetramethylimidazole and tetramethylimidazoline derivatives have been investigated for their specific biological and pharmacological effects. These studies provide insight into how methylation and other substitutions on the imidazole core can lead to compounds with specific biological functions.

NSC 663916: Investigation of Enzymatic and Cellular Process Modulation

NSC 663916, also identified as CHEMBL1976424, is a tetramethylated imidazole derivative that has been a subject of interest in biological screenings. Its chemical structure is (4E)-1-hydroxy-2,2,5,5-tetramethyl-imidazole-4-carbaldehyde oxime.

Research has been initiated to explore the potential biological activities of NSC 663916, including its effects on various enzymes and cellular processes. It has been evaluated for its activity against a number of targets, some of which are implicated in the growth and proliferation of cancer cells. However, the specific mechanisms of action and the full therapeutic potential of NSC 663916 are still under active investigation and require more in-depth studies to be fully understood.

Derivatives as Biological Probes or Modulators (e.g., NO Scavengers like carboxy-PTIO)

A prominent example of a biologically active tetramethyl-substituted imidazoline (B1206853) derivative is 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as carboxy-PTIO. This compound is widely used in biomedical research as a specific scavenger of nitric oxide (NO).

Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes. Carboxy-PTIO serves as a valuable biological probe because it reacts directly with NO, effectively removing it from a biological system. This allows researchers to investigate the specific roles of NO in various cellular pathways. For example, by using carboxy-PTIO, it has been demonstrated that NO produced by myeloid-derived suppressor cells (MDSCs) in a tumor microenvironment contributes to immunosuppression. The administration of carboxy-PTIO was shown to restore the function of cytotoxic T lymphocytes, thereby enhancing the antitumor immune response.

Interestingly, while carboxy-PTIO is used to quench NO activity, it has been observed that its reaction with NO can sometimes lead to paradoxical effects, as the resulting products may also possess biological activity. This highlights the complexity of using such probes and the need for careful interpretation of experimental results.

Toxicology and Biocompatibility Studies

The toxicological profile of this compound has been evaluated, particularly in the context of its potential industrial applications. These studies are crucial for understanding the safety and biocompatibility of this and related alkylated imidazoles.

Cell Viability Assessments and Correlation with Physicochemical Parameters (e.g., cLogP)

Toxicological screenings of this compound and other alkylated imidazoles have been conducted using rat pheochromocytoma (PC-12) cells to assess their impact on cell viability. In one such study, the viability of PC-12 cells was measured after a 24-hour exposure to a 100 μM solution of various imidazole derivatives.

The results indicated that increased alkyl substitution on the imidazole ring generally leads to reduced toxicity. Specifically, polyalkylated imidazoles, including this compound, were found to be less toxic compared to the parent imidazole molecule.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 1,2,4,5-tetramethylimidazole?

  • Methodological Answer : The compound can be synthesized via metallation of 2,4,5-trimethylimidazole with sodium in liquid ammonia, followed by alkylation with methyl iodide. However, conventional methods often lead to side reactions, such as the formation of pentamethylimidazolium iodide. Improved yields (up to 91%) are achieved by silylation of the intermediate (e.g., using trimethylsilyl groups) to suppress undesired alkylation pathways .
  • Key Data :

  • Yield: 91% for silylation-derived products .
  • Challenges: Heterogeneous reaction conditions and competing alkylation require careful stoichiometric control .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Characterization techniques include:

  • X-ray crystallography to confirm ionic structures (e.g., pentamethylimidazolium iodide) .
  • Mass spectrometry (MS) and infrared (IR) spectroscopy to verify molecular weight and functional groups (e.g., C=O stretching at 1740 cm⁻¹ for acetyl derivatives) .
  • Melting point analysis (e.g., 160°C for intermediates) .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Methodological Answer : Key properties include:

  • Solubility : Miscible with polar solvents like methanol but poorly soluble in non-polar media .
  • Volatility : Boiling point of 245.3°C at 760 mmHg; requires inert storage conditions to prevent decomposition .
  • Thermal stability : Decomposes above 160°C, necessitating low-temperature reaction setups .

Advanced Research Questions

Q. How can side reactions during alkylation of this compound be minimized?

  • Methodological Answer : Side reactions (e.g., over-alkylation to pentamethylimidazolium salts) are mitigated by:

  • Silylation of intermediates to block reactive nitrogen sites .
  • Controlled stoichiometry of methyl iodide and use of non-polar solvents to limit ionic byproduct formation .
    • Key Insight : Kinetic instability of tetramethylimidazolium intermediates necessitates rapid quenching .

Q. What role does this compound play in acid-base equilibria for metal complex studies?

  • Methodological Answer : The compound acts as a non-coordinating base in reactions with metal centers (e.g., iron-oxo complexes). Its steric hindrance prevents ligand substitution, enabling isolation of conjugate bases like O=FeIV–O–FeIV=O cores. Base strength dictates stoichiometry: weaker bases (e.g., Me₄Im) require higher equivalents (12.5 equiv.) compared to stronger bases (2.5 equiv. for Bu₄NOH) .

Q. How can computational modeling guide the design of this compound derivatives for CO₂ capture?

  • Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) predict:

  • CO₂ solubility in water-imidazole mixtures, validated experimentally via viscosity and volatility measurements .
  • Structure-property relationships for tuning basicity and steric effects in absorbent design .
    • Key Data : Binary mixtures with water show non-ideal volatility behavior, critical for solvent regeneration .

Q. What are the degradation pathways and toxicity profiles of alkylated imidazoles?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) identifies thermal decomposition products (e.g., methylated fragments) .
  • MTT assays screen cytotoxicity, revealing low acute toxicity for this compound compared to polyalkylated analogs .
    • Key Insight : Degradation products include imidazole rings with reduced alkylation, necessitating waste stream analysis .

Q. How can green chemistry principles improve the synthesis of tetrasubstituted imidazoles?

  • Methodological Answer : Eco-friendly approaches include:

  • Heterogeneous catalysis : Immobilized SbCl₃ on chitosan enables recyclable, solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles .
  • Microwave-assisted reactions to reduce energy consumption and reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5-Tetramethylimidazole
Reactant of Route 2
Reactant of Route 2
1,2,4,5-Tetramethylimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.